2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Overview
Description
The compound contains several functional groups, including a methoxy group, a methylphenyl group, and an imidazo[2,1-f]purin-3(2H,4H,8H)-yl group. These groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the imidazo[2,1-f]purin-3(2H,4H,8H)-yl group. This group contains multiple nitrogen atoms, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The presence of the methoxy and methylphenyl groups could make it susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the methoxy group could increase its solubility in polar solvents .Scientific Research Applications
Radiotracer Development
A significant application of similar compounds to 2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is in the synthesis of carbon-11-labeled tracers for positron emission tomography (PET). For instance, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting the potential of related compounds in the development of diagnostic tools in medical research (Gao, Wang, & Zheng, 2016).
Anticonvulsant Activity
Compounds structurally related to 2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide have been explored for their potential in treating seizures. A study on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives showed anticonvulsant activity against seizures induced by maximal electroshock, indicating possible applications in developing new treatments for epilepsy (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial and Antifungal Activities
Another research avenue for compounds like 2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is their potential antimicrobial and antifungal properties. Synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have shown antimicrobial activities against both Gram-positive and Gram-negative bacteria, suggesting the utility of these compounds in addressing antibiotic resistance (Sharma, Sharma, & Rane, 2004).
Enzyme Inhibition Studies
Imidazole derivatives, including those similar to the compound , have been investigated for their enzyme inhibition properties. For example, novel imidazole derivatives have been synthesized and evaluated for their inhibitory effects on dihydropteroate synthase enzyme, which plays a crucial role in bacterial folate synthesis. This research direction holds promise for developing new antimicrobial agents to combat resistant bacterial strains (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021).
Mechanism of Action
properties
IUPAC Name |
2-[6-(2-methoxy-5-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c1-10-6-7-14(30-5)13(8-10)25-11(2)12(3)26-16-17(22-19(25)26)23(4)20(29)24(18(16)28)9-15(21)27/h6-8H,9H2,1-5H3,(H2,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHBWYAPYBXULP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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